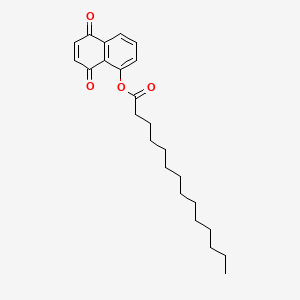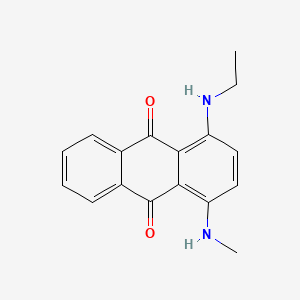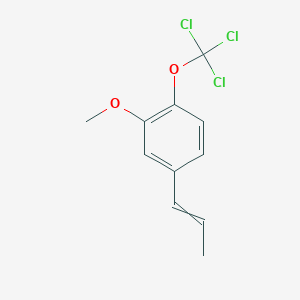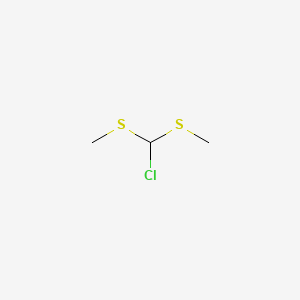
Methane, chloro-bis(methylsulfanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, chloro-bis(methylsulfanyl)-, also known as chloro(methylsulfonyl)methane, is an organosulfur compound with the molecular formula C2H5ClO2S. This compound is characterized by the presence of a chlorine atom and two methylsulfanyl groups attached to a methane backbone. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines .
Métodos De Preparación
Methane, chloro-bis(methylsulfanyl)- can be synthesized through several methods:
- This method involves a radical reaction where methane reacts with sulfuryl chloride to produce methane, chloro-bis(methylsulfanyl)- and hydrogen chloride:
Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2→CH3SO2Cl+HCl
Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene:Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
These methods are commonly used in industrial production due to their efficiency and scalability .
Análisis De Reacciones Químicas
Methane, chloro-bis(methylsulfanyl)- undergoes various types of chemical reactions:
Substitution Reactions: It is highly reactive and can undergo substitution reactions with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which can then react with alcohols to form methanesulfonates.
Reduction Reactions: Methanesulfonates formed from methane, chloro-bis(methylsulfanyl)- can be reduced to form various products.
Rearrangement Reactions: When treated with a Lewis acid, oxime methanesulfonates can undergo Beckmann rearrangement.
Aplicaciones Científicas De Investigación
Methane, chloro-bis(methylsulfanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to synthesize methanesulfonates, which are intermediates in various chemical reactions such as substitution, elimination, and reduction.
Biology: Methanesulfonates derived from this compound are used in biological studies as alkylating agents.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of sulfonamide-based drugs.
Mecanismo De Acción
The mechanism of action of methane, chloro-bis(methylsulfanyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with various nucleophiles. The compound undergoes fission of its alkyl-oxygen bonds, leading to the formation of reactive intermediates that can interact with molecular targets within the intracellular milieu .
Comparación Con Compuestos Similares
Methane, chloro-bis(methylsulfanyl)- can be compared with other similar compounds such as:
Methanesulfonyl Chloride: Both compounds are organosulfur compounds with similar reactivity, but methane, chloro-bis(methylsulfanyl)- has additional methylsulfanyl groups that enhance its reactivity.
Bis(phenylsulfonyl)methane: This compound is used as a synthetic linchpin in various cyclization reactions, whereas methane, chloro-bis(methylsulfanyl)- is primarily used in substitution and elimination reactions.
Propiedades
Número CAS |
62999-77-3 |
|---|---|
Fórmula molecular |
C3H7ClS2 |
Peso molecular |
142.7 g/mol |
Nombre IUPAC |
chloro-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C3H7ClS2/c1-5-3(4)6-2/h3H,1-2H3 |
Clave InChI |
WKKZMTOZEONNHV-UHFFFAOYSA-N |
SMILES canónico |
CSC(SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)

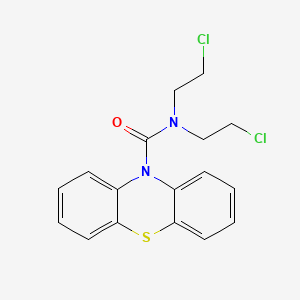
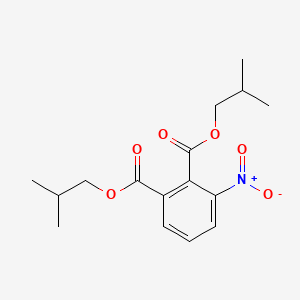
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
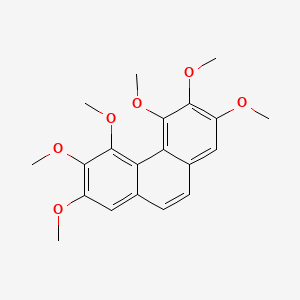
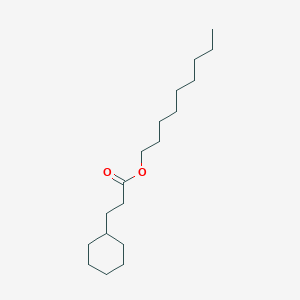

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

